![molecular formula C15H15ClN4O3 B3959628 2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide](/img/structure/B3959628.png)
2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide
Overview
Description
2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide, also known as MLN8237, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has a complex structure that allows it to interact with specific cellular targets, leading to a range of biochemical and physiological effects. In
Mechanism of Action
2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide works by binding to the ATP-binding site of Aurora A kinase, thereby inhibiting its activity. This leads to a range of cellular effects, including disruption of the mitotic spindle, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on Aurora A kinase and other kinases, this compound has been shown to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce autophagy, a cellular process that can lead to cell death in certain circumstances. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide for lab experiments is its specificity for Aurora A kinase. This allows researchers to study the effects of inhibiting this protein in a controlled manner. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using this compound in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, which can complicate interpretation of results. Additionally, the complex structure of this compound can make it difficult to synthesize and purify.
Future Directions
There are several future directions for research on 2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide. One area of focus is the development of combination therapies that incorporate this compound with other drugs. For example, this compound has been shown to enhance the activity of taxanes, a class of chemotherapy drugs commonly used in cancer treatment. Additionally, there is interest in studying the effects of this compound in combination with immunotherapies, which are emerging as a promising approach to cancer treatment. Another area of focus is the development of more potent and selective Aurora A kinase inhibitors, which could improve the efficacy and safety of this class of drugs. Finally, there is interest in studying the effects of this compound in other diseases beyond cancer, such as neurodegenerative disorders.
Scientific Research Applications
2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, a protein that is overexpressed in many types of cancer. By inhibiting this protein, this compound can disrupt the cell cycle and induce apoptosis in cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast, lung, and colon cancer, and has shown promising results.
properties
IUPAC Name |
2-(2-aminoethylamino)-N-(3-chlorophenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-10-2-1-3-11(8-10)19-15(21)13-9-12(20(22)23)4-5-14(13)18-7-6-17/h1-5,8-9,18H,6-7,17H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOABIJZPBBJWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



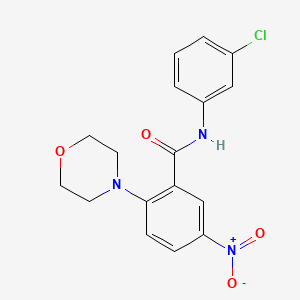
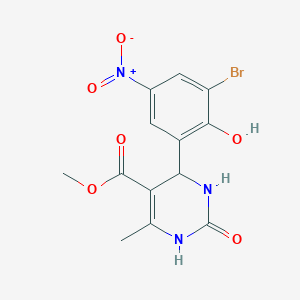

![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959576.png)
![10-bromo-6-(3-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959580.png)
![10-bromo-6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959588.png)
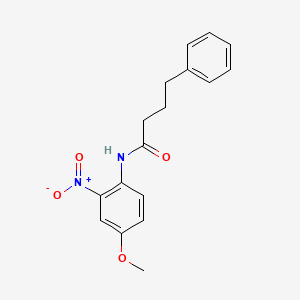
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959599.png)
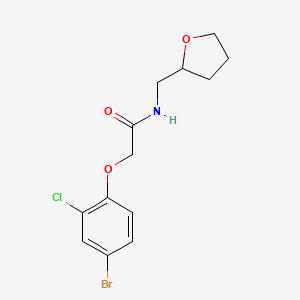
![7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3959617.png)

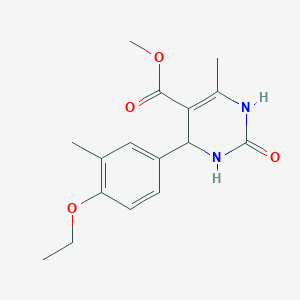
![methyl 4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B3959643.png)
